6-Ethoxy-2,3-dihydro-1H-inden-1-one

Beschreibung

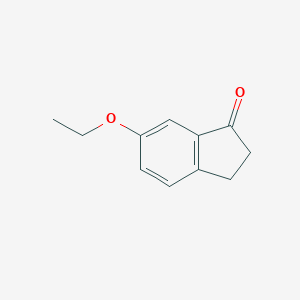

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWIWVFACNRFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567352 | |

| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142888-69-5 | |

| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Transformations of 6 Ethoxy 2,3 Dihydro 1h Inden 1 One

Reactions at the Carbonyl Moiety (C-1)

The ketone functional group at the C-1 position is a primary site for a variety of chemical reactions, including reductions, condensations, and nucleophilic additions.

Reduction and Derivatization to Alcohols and Amines

The carbonyl group of 6-ethoxy-2,3-dihydro-1H-inden-1-one can be readily reduced to the corresponding secondary alcohol, 6-ethoxy-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Furthermore, the ketone can serve as a precursor for the synthesis of various primary, secondary, and tertiary amines through reductive amination. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively, under mildly acidic conditions. The intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the iminium ion over the ketone. masterorganicchemistry.com This method provides a controlled and efficient route to a wide array of N-substituted 6-ethoxy-2,3-dihydro-1H-inden-1-amines, avoiding the polyalkylation often observed in direct alkylation of amines. masterorganicchemistry.com

| Reagent/s | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 6-Ethoxy-2,3-dihydro-1H-inden-1-ol | Reduction |

| Primary Amine (R-NH₂), NaBH₃CN | N-Alkyl-6-ethoxy-2,3-dihydro-1H-inden-1-amine | Reductive Amination |

| Secondary Amine (R₂NH), NaBH₃CN | N,N-Dialkyl-6-ethoxy-2,3-dihydro-1H-inden-1-amine | Reductive Amination |

Condensation Reactions (e.g., with Hydrazines, Aldehydes)

The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding hydrazones. These reactions are typically catalyzed by a small amount of acid.

Condensation with aldehydes, particularly those lacking α-hydrogens like benzaldehyde (B42025) derivatives, can proceed via an aldol-type condensation mechanism. This reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to generate an enolate from a reactant that then attacks the carbonyl group of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields an α,β-unsaturated ketone.

| Reactant | Product Type |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone |

| Aromatic Aldehyde (Ar-CHO) | α,β-Unsaturated Ketone |

Nucleophilic Additions and Organometallic Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles, including organometallic reagents. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. These reactions provide an effective means of introducing new carbon-carbon bonds at the C-1 position. For a related compound, 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde, the potential for Grignard reactions has been noted.

Transformations at the α-Carbon (C-2)

The methylene (B1212753) group at the C-2 position, being α to the carbonyl group, possesses acidic protons and is therefore a key site for enolate formation and subsequent reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Aldol, Alkylation)

The α-protons at C-2 can be abstracted by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: In the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, this compound can react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate. mychemblog.comsphinxsai.com This reaction, known as the Knoevenagel condensation, involves a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration to yield a C-1 substituted, exocyclic double-bonded product. mychemblog.com

Aldol and Related Reactions: The enolate of this compound can also act as a nucleophile in aldol-type reactions, for example, by reacting with another molecule of an aldehyde or ketone.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This reaction allows for the introduction of an alkyl substituent at the C-2 position. A procedure for a related compound, 2,6-dimethyl indanone, involves its reaction with Formcel® in the presence of potassium carbonate and toluene, suggesting the feasibility of such transformations.

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., malononitrile), Base | C-1 Substituted, Exocyclic Double Bond |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone or α,β-Unsaturated Ketone |

| Alkylation | Alkyl Halide, Base | 2-Alkyl-6-ethoxy-2,3-dihydro-1H-inden-1-one |

Introduction of Heteroatom Functionalities

While less common, the α-position can also be functionalized with heteroatoms. For instance, α-halogenation can be achieved under either acidic or basic conditions using appropriate halogenating agents (e.g., Br₂ in acetic acid). This introduces a halide at the C-2 position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of other heteroatoms like oxygen, sulfur, or nitrogen.

Electrophilic Aromatic Substitutions on the Indenone Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the powerful electron-donating ethoxy group. This group directs incoming electrophiles primarily to the positions ortho and para to itself. In the case of this specific indenone, the position para to the ethoxy group (position 4) is already part of the fused ring system. Therefore, electrophilic substitution is strongly favored at the positions ortho to the ethoxy group, which are positions 5 and 7.

The acyl group of the indenone core is a deactivating group, which would typically direct incoming electrophiles to the meta position (position 5). The combined influence of the activating ethoxy group and the deactivating acyl group means that substitution at position 5 is electronically favored by both, while position 7 is strongly activated by the ethoxy group. The precise outcome of a substitution reaction can depend on the specific electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, Friedel-Crafts acylation, and alkylation. For instance, the synthesis of various substituted 1-indanones often begins with intramolecular Friedel-Crafts reactions on appropriately substituted phenylpropionic acids, demonstrating the ring's capacity to undergo such transformations. researchgate.netnih.gov While specific studies on this compound are not prevalent, the general reactivity of activated aromatic ketones provides a strong indication of the expected outcomes.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Ethoxy-7-nitro-2,3-dihydro-1H-inden-1-one |

| Bromination | Br₂, FeBr₃ | 6-Ethoxy-7-bromo-2,3-dihydro-1H-inden-1-one |

| Acylation | RCOCl, AlCl₃ | 6-Ethoxy-7-acyl-2,3-dihydro-1H-inden-1-one |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the ethoxy and acyl groups.

Ring Expansion/Contraction and Rearrangement Reactions

The strained five-membered ring of the 1-indanone (B140024) scaffold makes it a suitable substrate for various ring expansion and rearrangement reactions, which can lead to the formation of larger carbocyclic or heterocyclic systems. These transformations are valuable for synthesizing complex molecular architectures that are otherwise difficult to access.

A notable example is the rhodium-catalyzed two-carbon ring expansion of 1-indanones to form seven-membered benzocycloheptenones. This reaction involves the direct insertion of ethylene (B1197577) into the C-C bond of the indanone ring. nih.govacs.org The process is efficient and tolerates a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. nih.govrsc.org This suggests that this compound would be a viable substrate for this transformation, yielding a 7-ethoxy-substituted benzocycloheptenone.

Another powerful ring expansion method involves a two-step sequence to convert 1-indanones into 2-halo-1-naphthols. nih.govacs.org This process typically involves the formation of a silyl (B83357) enol ether from the indanone, followed by treatment with a dihalocarbene source. The resulting dihalocyclopropane intermediate then undergoes rearrangement to afford the substituted naphthol. This method is noted for its broad functional group tolerance under mild conditions. nih.gov

The Nazarov cyclization, a key reaction in the synthesis of many 1-indanones from chalcone (B49325) precursors, can also be considered a type of rearrangement that forms the five-membered ring. nih.gov Subsequent modifications, such as bromination of the resulting indanone, can then be performed. nih.gov

Table 2: Examples of Ring Expansion Reactions on Substituted 1-Indanones

| Starting Material (1-Indanone) | Reaction Type | Product Type | Yield (%) | Reference |

| Various substituted 1-indanones | Rh-catalyzed ethylene insertion | Benzocycloheptenones | up to 90% | nih.govrsc.org |

| 1-Indanone | Two-step halo-ring expansion | 2-Chloro-1-naphthol | Not specified | nih.govacs.org |

| 6-Methoxy-3-phenyl-chalcone | Nazarov cyclization/Bromination | 2-Bromo-6-methoxy-3-phenyl-1-indanone | High | nih.gov |

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

This compound serves as a versatile scaffold for the synthesis of more complex and structurally diverse molecules, including fused-ring systems, spirocycles, and other derivatives with potential biological activity. rsc.orgresearchgate.net

One major strategy involves annulation reactions, where new rings are fused onto the indanone core. For example, 2-arylidene-1-indanones can react with pyrimidine (B1678525) derivatives in the presence of an acid catalyst to form polyheterocyclic compounds in excellent yields. rsc.org These 2-arylidene precursors are typically formed via an aldol condensation of the 1-indanone with an aromatic aldehyde.

The synthesis of spiroindanones is another important derivatization pathway. Ruthenium-catalyzed tandem coupling and cyclization reactions between aromatic acids and α,β-unsaturated ketones can produce a variety of spiroindanone structures. rsc.org

Furthermore, the carbonyl group and the adjacent α-methylene group are key sites for derivatization. The α-position can be functionalized through alkylation or halogenation. For example, a Heck-reduction-cyclization-alkylation (HRCA) methodology allows for the introduction of substituents at the 2-position of the indanone ring. nih.gov The carbonyl group itself can undergo a variety of classical reactions, such as reduction to an alcohol, conversion to an oxime, or reaction with Grignard reagents to introduce new carbon substituents. These modifications are frequently employed in the synthesis of medicinal compounds, such as derivatives of the drug Donepezil, where the indanone moiety is a key structural component. researchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation of 6 Ethoxy 2,3 Dihydro 1h Inden 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete structural map of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide correlational information between different nuclei, which is essential for assembling the complete molecular structure and determining its stereochemistry. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (³J-coupling). sdsu.eduemerypharma.com For 6-ethoxy-2,3-dihydro-1H-inden-1-one, COSY would show correlations between the protons at C2 and C3, and between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.comsdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. youtube.com For instance, the protons of the ethoxy group would show an HMBC correlation to the C6 carbon of the indenone ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close to each other in space, regardless of whether they are bonded. acdlabs.comlibretexts.org This information is vital for determining the relative stereochemistry of the molecule. acdlabs.comlibretexts.orgyoutube.comresearchgate.netresearchgate.net

Application of Chiral Solvating Agents (CSAs) for Enantiomeric Purity Analysis

For chiral molecules like certain analogs of this compound, determining the enantiomeric purity is critical. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this analysis. acs.orgunipi.itnih.gov

CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net These diastereomeric complexes have different NMR spectra, leading to separate signals for each enantiomer. researchgate.net By integrating the signals of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. nih.govresearchgate.net The use of CSAs is a direct and often rapid method that avoids the need for derivatization of the analyte. nih.gov The choice of CSA is crucial and often depends on the specific analyte, with interactions like hydrogen bonding and π-π stacking playing a key role in the enantiodiscrimination. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. chemrxiv.org This precision allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. chemrxiv.org For this compound (C₁₁H₁₂O₂), HRMS would confirm the molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of the compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. nih.govnih.gov

The fragmentation pathways of this compound and its analogs can be elucidated through MS/MS analysis. Common fragmentation patterns for indenone derivatives include the loss of small neutral molecules like CO and ethylene (B1197577). researchgate.net The ethoxy group can also undergo characteristic fragmentations. youtube.com The analysis of these fragmentation patterns can help to confirm the structure of the molecule and to differentiate between isomers. nih.govlibretexts.org

Hyphenated Techniques (GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its analogs. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful in this regard, providing both retention time data for the separation of components and mass spectra for their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

The analysis of complex mixtures, such as reaction products or environmental samples, by GC-MS allows for the identification and quantification of this compound even in the presence of isomers and other structurally related byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are thermally labile or have low volatility. In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For the analysis of this compound and its analogs, reversed-phase HPLC coupled with a mass spectrometer is a common approach. The use of electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of the analytes, typically producing a prominent protonated molecule [M+H]+. For this compound, this would correspond to an ion at m/z 177.

Tandem mass spectrometry (LC-MS/MS) can provide further structural information through collision-induced dissociation (CID) of the parent ion. This technique is particularly useful for differentiating between isomeric compounds, which may have very similar retention times but produce unique fragment ions. For instance, the fragmentation of the [M+H]+ ion of this compound would be expected to differ from that of its isomers where the ethoxy group is at a different position on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

While the specific IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its structure and by comparison with analogous compounds. The IR spectrum of the parent compound, 1-indanone (B140024), shows a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. nist.govnist.gov For this compound, the key functional groups and their expected IR absorption regions are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretch | 1690 - 1715 |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 |

| C-O-C (ether) | Symmetric Stretch | 1020 - 1075 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

The presence of the ethoxy group introduces characteristic C-O stretching bands. For comparison, the IR spectrum of the analogous 6-methoxy-1H-indanone is available and shows a strong carbonyl peak and absorbances consistent with the aromatic and ether functionalities. chemicalbook.com The precise position of the carbonyl absorption in this compound can provide information about the electronic effects of the ethoxy substituent on the indanone ring system.

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

For a molecule like this compound, which does not possess a chiral center in its ground state, X-ray crystallography would confirm the planarity of the indanone ring system and the orientation of the ethoxy group relative to the ring. In the case of substituted indanone analogs that are chiral, this technique is invaluable for establishing the absolute configuration of the stereocenters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the carbonyl group. The parent compound, 1-indanone, exhibits absorption maxima in the UV region. nist.govnist.gov The presence of the ethoxy group, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift in the λmax values compared to the unsubstituted 1-indanone. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

The expected UV-Vis absorption data for this compound, based on its structure and comparison with analogs, would likely show two main absorption bands characteristic of substituted aromatic ketones.

| Transition | Expected λmax (nm) |

| π → π | ~250 - 290 |

| n → π | ~300 - 330 |

The exact position and intensity of these bands are sensitive to the solvent polarity. Studies on other substituted indanones have shown how different substituents on the aromatic ring influence the UV-Vis absorption spectra, providing a basis for predicting the spectral properties of the target compound. rjptonline.org

Chromatographic Methods for Purity, Isolation, and Quantification (HPLC, GC)

Chromatographic techniques are essential for the purification, isolation, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. For the purification and quantification of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

A detailed HPLC method has been reported for the separation of the closely related 5,6-Dimethoxy-1-indanone on a Newcrom R1 column. sielc.com This method utilizes a mobile phase of acetonitrile, water, and phosphoric acid. A similar system could be adapted for this compound, with optimization of the mobile phase composition to achieve optimal separation from any impurities. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.

Gas Chromatography (GC):

GC is an excellent technique for assessing the purity of volatile compounds like this compound. A capillary GC with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and sensitive detection.

The choice of the stationary phase is crucial for achieving good separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane phase, would be a suitable starting point. The oven temperature program would need to be optimized to ensure good resolution of the target compound from any starting materials, byproducts, or isomers. For quantitative analysis, an internal standard method is often employed to ensure accuracy and precision. Data from the analysis of related aromatic hydrocarbons by GC can inform the development of a robust method for this compound.

Theoretical and Computational Studies of 6 Ethoxy 2,3 Dihydro 1h Inden 1 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for 6-Ethoxy-2,3-dihydro-1H-inden-1-one are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. ufba.brresearchgate.net This process involves finding the lowest energy conformation of the molecule. For this compound, this includes optimizing the orientation of the ethoxy group relative to the indenone ring system. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O (Carbonyl) | 1.225 |

| C-O (Ethoxy) | 1.368 | |

| C-C (Aromatic) | 1.390 - 1.410 | |

| Bond Angle | O=C-C | 121.5 |

| C-O-C (Ether) | 118.2 | |

| C-C-C (in Ring) | 108.0 - 122.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net The energy of the HOMO-LUMO gap can also be used to predict the electronic absorption properties of a molecule. schrodinger.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.63 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, which are susceptible to nucleophilic attack, are colored blue. For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for electrophilic interaction. The aromatic ring and the ethoxy group's oxygen would also exhibit negative potential, while the hydrogen atoms would show regions of positive potential (blue). youtube.com

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis) using Quantum Chemistry

Quantum chemistry methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural elucidation when compared with experimental spectra. nih.govbartleby.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These calculated values, when compared to experimental data, help in the precise assignment of signals to specific atoms in the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Comparing the calculated vibrational modes with the experimental FT-IR spectrum helps in identifying characteristic functional groups, such as the strong absorption peak of the carbonyl (C=O) group and the C-O stretching of the ethoxy group. researchgate.net

UV-Vis Spectroscopy: The electronic transitions, particularly the HOMO-LUMO transition, can be calculated to predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum. schrodinger.com This provides insight into the electronic properties and color of the compound.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 205.8 | 206.2 |

| IR | C=O Stretching Freq. (cm⁻¹) | 1715 | 1710 |

| UV-Vis | λmax (nm) | 255 | 258 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Stacking)

In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful method to visualize and quantify these interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is generated based on the electron distribution of the molecule.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| C···C | 5.5 |

| Other | 5.0 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or chloroform) to study its behavior in a condensed phase. osti.gov Such simulations can reveal:

Conformational Dynamics: How the molecule, particularly the flexible ethoxy group, changes its shape over time.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. chemrxiv.org

Transport Properties: Calculation of properties like the diffusion coefficient of the molecule within the solvent. nih.gov

These simulations are crucial for understanding how the solvent environment influences the molecule's properties and behavior, which is essential for applications in solution-based chemistry. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR and QSPR studies exclusively focused on this compound are not extensively available in public literature, the principles of these modeling techniques can be applied to understand and predict its behavior based on its structural features. The indanone core of the molecule is a common scaffold in medicinal chemistry, and studies on related derivatives provide a framework for how such models would be constructed and utilized.

The primary goal of QSAR and QSPR modeling is to develop a mathematical relationship between a set of molecular descriptors and an observed activity or property. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For this compound, these descriptors would be calculated to build predictive models.

Key Molecular Descriptors for QSAR/QSPR of Indenone Derivatives:

A variety of molecular descriptors can be employed in the development of QSAR and QSPR models for indenone derivatives. These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of electrons and orbital energies. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. In a study on indanone derivatives as acetylcholinesterase inhibitors, LUMO energy was a contributing factor in the developed QSAR model. jocpr.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters fall into this category. Molecular diameter has been identified as a significant descriptor in the QSAR analysis of indanone derivatives. jocpr.comresearchgate.net

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes and protein binding pockets. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Thermodynamic Descriptors: Properties such as Gibbs free energy (G) can also be used as descriptors in QSAR models for indenone derivatives. jocpr.comresearchgate.net

Building and Validating the Models:

The process of building a QSAR or QSPR model involves several steps:

Data Set Selection: A diverse set of molecules with known activities or properties is required. For a study involving this compound, a series of related indenone derivatives would be synthesized and their biological activities (e.g., enzyme inhibition) or properties (e.g., solubility) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical equation that links the descriptors to the activity or property. For instance, a study on 2-substituted 1-indanone (B140024) derivatives successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) to build 3D-QSAR models. nih.gov

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Illustrative Data for a Hypothetical QSAR Study:

The following table illustrates the type of data that would be generated and used in a QSAR study of indenone derivatives, including our target compound. The biological activity is represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

| Compound | pIC50 | LUMO Energy (eV) | Molecular Diameter (Å) | Gibbs Free Energy (kcal/mol) |

| This compound | - | - | - | - |

| Derivative 1 | 6.5 | -1.23 | 8.1 | -55.2 |

| Derivative 2 | 7.1 | -1.45 | 8.5 | -60.1 |

| Derivative 3 | 5.9 | -1.10 | 7.9 | -52.8 |

| Derivative 4 | 7.8 | -1.62 | 8.9 | -65.4 |

This table is for illustrative purposes only. The values are hypothetical.

Illustrative Data for a Hypothetical QSPR Study:

Similarly, a QSPR study would correlate molecular descriptors with a physicochemical property, such as the logarithm of the partition coefficient (logP), which is an indicator of a compound's hydrophobicity.

| Compound | logP | Molecular Volume (ų) | Polar Surface Area (Ų) | Molar Refractivity |

| This compound | - | - | - | - |

| Derivative 1 | 2.8 | 180.5 | 45.3 | 55.6 |

| Derivative 2 | 3.2 | 195.2 | 42.1 | 60.2 |

| Derivative 3 | 2.5 | 175.9 | 48.5 | 53.1 |

| Derivative 4 | 3.9 | 210.8 | 38.9 | 68.7 |

This table is for illustrative purposes only. The values are hypothetical.

By establishing robust QSAR and QSPR models, researchers can predict the biological activity and physicochemical properties of novel, unsynthesized indenone derivatives. This in silico approach significantly accelerates the drug discovery and development process by prioritizing the synthesis of compounds with the most promising profiles, thereby saving time and resources. The insights gained from the descriptor contributions in the models also provide a deeper understanding of the structure-activity and structure-property relationships governing the behavior of this class of compounds.

Advanced Applications of 6 Ethoxy 2,3 Dihydro 1h Inden 1 One and Indanone Derivatives in Chemical Research

Role as Synthetic Intermediates in the Synthesis of Complex Organic Molecules

The 1-indanone (B140024) core is a versatile platform for the construction of intricate polycyclic and spirocyclic frameworks, which are characteristic of many biologically active natural products. researchgate.netnih.gov The reactivity of the indanone structure allows for a variety of chemical transformations, making it a valuable intermediate in synthetic organic chemistry. researchgate.netbeilstein-journals.org

Researchers have successfully employed indanone derivatives in the synthesis of complex molecules. For instance, the indanone derivative 38 was utilized in the creation of a tricyclic compound, 43 , which shares a core structural similarity with the natural product swinhoeisterol A. nih.gov The synthesis involved a multi-step process beginning with the methylation of indanone 38 , followed by substitution and reduction to yield the key intermediate alcohol 41 . nih.gov

The synthesis of 1-indanones themselves can be achieved through various methods, including the environmentally friendly microwave-assisted intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids. beilstein-journals.org This highlights the accessibility of the indanone scaffold for further elaboration into more complex structures. The adaptability of the indanone core makes it a cornerstone in the synthesis of a wide array of organic molecules, including those with significant physiological properties. researchgate.net

Contributions to Medicinal Chemistry Research and Drug Discovery Programs

The indanone scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of therapeutic applications. beilstein-journals.orgnih.gov Its derivatives have been extensively investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents, among other activities. beilstein-journals.orgresearchgate.net

Design and Synthesis of Anti-inflammatory Agents

Indanone derivatives have shown considerable promise as anti-inflammatory agents. beilstein-journals.orgnih.gov A series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov One of the most active compounds, 8f , demonstrated significant anti-inflammatory effects in in vitro and in vivo models, suggesting the potential of this class of compounds for treating conditions like acute lung injury. nih.gov

Another study focused on isoxazole-fused 1-indanones, which were synthesized and tested for their anti-inflammatory properties. beilstein-journals.org Several of these derivatives exhibited stronger inhibition of paw edema in rats than the standard non-steroidal anti-inflammatory drug, indomethacin. beilstein-journals.org These findings underscore the potential of the indanone scaffold in the development of novel anti-inflammatory therapeutics. nih.gov

Development of Anticancer Agents

The indanone core is a feature of numerous natural products with cytotoxic properties and has been a focal point in the development of new anticancer drugs. researchgate.netnih.gov Indanone-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. nih.gov

A gallic acid-based indanone derivative, referred to as indanone 1 , demonstrated in vivo anticancer activity against Ehrlich ascites carcinoma in mice, inhibiting tumor growth by 54.3% at a specific dose. nih.gov This compound was also found to inhibit the G2/M phase of the cell cycle and suppress factors involved in angiogenesis. nih.gov Furthermore, indanone-based thiazolyl hydrazone derivatives, such as ITH-6 , have shown cytotoxicity against p53 mutant colorectal cancer cell lines by inducing cell cycle arrest and apoptosis. nih.gov The development of such compounds is driven by the need for new cancer therapies with improved efficacy and fewer side effects. nih.govnih.gov

| Compound | Cancer Type | Reported Activity | Reference |

|---|---|---|---|

| Indanone 1 (gallic acid-based) | Ehrlich ascites carcinoma | Inhibited tumor growth by 54.3% in vivo. Inhibited G2/M phase and suppressed angiogenesis factors. | nih.gov |

| ITH-6 (Indanone-based thiazolyl hydrazone) | p53 mutant colorectal cancer | Induced G2/M phase cell cycle arrest and apoptosis. | nih.gov |

Ligands for Specific Biological Receptors (e.g., Retinoic Acid Receptors, GPR119)

The versatility of the indanone scaffold extends to its use in designing ligands for specific biological targets, including nuclear receptors and G protein-coupled receptors (GPCRs).

Retinoic Acid Receptors (RARs) are ligand-activated transcription factors that play a crucial role in cell growth and differentiation. wikipedia.orgfocusbiomolecules.com They are activated by retinoids, such as all-trans retinoic acid. wikipedia.orgfocusbiomolecules.com The general structure of retinoid ligands often incorporates a cyclic component, and the indane framework has been explored in the design of synthetic retinoids. For instance, a dihydro-indenyl derivative has been studied as a ligand for the Retinoid X Receptor (RXR), a heterodimerization partner for RARs. nih.gov

GPR119 is a GPCR that has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. guidetopharmacology.orgnih.gov Activation of GPR119 leads to insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.gov Researchers have identified indolinylpyrimidine derivatives as potent GPR119 agonists. nih.gov Further optimization of these compounds, focusing on improving their drug-like properties, led to the discovery of a novel, potent, and orally bioavailable GPR119 agonist with a well-balanced profile. nih.gov

Scaffold Exploration for Dopamine (B1211576) Receptor Modulation

Dopamine receptors are critical targets for the treatment of various central nervous system disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov The indanone structure has been utilized as a scaffold for the development of dopamine receptor modulators. nih.gov

Dopamine receptors are classified into D1-like and D2-like subtypes, each playing distinct roles in neurotransmission. nih.govmdpi.com The design of selective ligands for these receptor subtypes is a key objective in drug discovery. mdpi.comresearchgate.net The indanone framework can be functionalized to create compounds with affinity for dopamine receptors. For example, rotigotine, a dopamine D2-like receptor agonist, has been shown to have neuroprotective effects in models of Parkinson's disease. jbtr.or.kr The modulation of dopamine receptor activity by indanone-based compounds is an active area of research, with the potential to yield new therapies for neurological and psychiatric conditions. nih.govnih.govmdpi.com

Applications in Asymmetric Synthesis and Chiral Resolution

Asymmetric synthesis, the process of creating chiral molecules with a specific three-dimensional arrangement, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals. uwindsor.canih.govspringernature.com The indanone skeleton has played a significant role in the advancement of catalytic asymmetric synthesis. nih.gov

The generation of chiral centers from achiral starting materials can be achieved using various strategies, including the use of chiral reagents, catalysts, or auxiliaries. youtube.comyork.ac.ukslideshare.net The asymmetric reduction of prochiral indanones is a common method for producing enantiomerically enriched indanols, which are valuable chiral building blocks. nih.gov

Utilization in Materials Science (e.g., Organic Semiconductors, Opto-electronic Devices)

The unique electronic and photophysical properties of conjugated organic molecules have positioned them as key components in the next generation of electronic devices. Indanone derivatives, as a class of compounds, have been identified for their potential use as organic functional materials, suitable for applications in Organic Light-Emitting Diodes (OLEDs), dyes, and fluorophores. rsc.org

Organic semiconductors are materials whose electronic properties can be tuned through chemical design. rsc.orgresearchgate.net This tunability allows for the development of materials with specific energy levels (HOMO/LUMO) to facilitate charge transport (holes or electrons), a fundamental requirement for semiconductor devices. researchgate.net In opto-electronic devices, which convert light into electrical signals or vice versa, these materials form the active layers where processes like photon absorption, exciton (B1674681) generation, and charge separation occur. researchgate.net

While the broader class of indanone derivatives is recognized for its role in organic functional materials, specific research detailing the performance of 6-Ethoxy-2,3-dihydro-1H-inden-1-one in organic semiconductors or opto-electronic devices is not extensively documented in current literature. rsc.org However, the core indanone structure is a key component in related molecules, such as isoindigo derivatives, which have been widely investigated as electron-deficient units in high-performance organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. nih.gov The modification of these core structures is a proven strategy to fine-tune the optoelectronic properties and improve device performance and stability. rsc.orgnih.gov

The potential applications for indanone derivatives in this field are summarized below.

Table 1: Potential Applications of Indanone Derivatives in Materials Science

| Application Area | Function of Indanone Derivative | Potential Advantages |

| Organic Semiconductors | Serves as a core structural motif for tuning electronic properties. rsc.orgresearchgate.net | Chemical modification allows for precise control over charge carrier mobility and energy levels. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Can be used as a component in emissive layers or charge-transport layers. rsc.org | Potential for high fluorescence quantum yields and stability. |

| Fluorophores and Dyes | Acts as a chromophore due to its conjugated system. rsc.org | Tunable absorption and emission spectra through chemical functionalization. |

| Organic Photovoltaics (OPVs) | Can function as an electron-acceptor component in donor-acceptor systems. nih.gov | Potential for creating efficient materials for solar energy conversion. |

Catalysis: Ligand Design and Organocatalytic Applications

The application of indanone derivatives extends significantly into the realm of catalysis, both in the design of ligands for metal-catalyzed or biological systems and as direct participants in organocatalytic reactions.

Ligand Design

The indanone framework serves as a versatile scaffold for the rational design of ligands that can interact with biological targets or coordinate with metal ions. These derivatives have been particularly prominent in the development of agents targeting enzymes and protein aggregates implicated in neurodegenerative diseases. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition: A series of novel indanone derivatives were designed and synthesized as potent inhibitors of AChE, an enzyme targeted in the treatment of Alzheimer's disease. researchgate.net One derivative, featuring a piperidine (B6355638) group linked to the indanone core by a two-carbon spacer, demonstrated an IC₅₀ value of 0.0018 µM, making it 14 times more potent than the established drug Donepezil. researchgate.net These compounds also possess metal-chelating abilities, another important therapeutic strategy for Alzheimer's. researchgate.net

Targeting Protein Aggregates: Researchers have developed indanone derivatives as ligands that can bind to misfolded protein aggregates. nih.govnih.gov Certain derivatives were found to significantly inhibit the aggregation of amyloid-beta (Aβ) peptides and catalyze the disassembly of pre-formed Aβ fibrils. nih.gov Other 1-indanone and 1,3-indandione (B147059) derivatives have been engineered as highly selective ligands for α-synuclein fibrils, a hallmark of Parkinson's disease, with binding constants in the nanomolar range. nih.gov

Table 2: Research Findings on Indanone Derivatives in Ligand Design and Biocatalysis

| Indanone Derivative Type | Target | Key Research Finding | Reference |

| Piperidine-linked indanone | Acetylcholinesterase (AChE) | Exhibited an IC₅₀ of 0.0018 µM, 14-fold more potent than Donepezil. researchgate.net | researchgate.net |

| General Indanone Derivatives | Amyloid-beta (Aβ) fibrils | Significantly inhibited Aβ aggregation (up to 85.5%) and catalyzed disaggregation. nih.gov | nih.gov |

| 1-indanone and 1,3-indandione derivatives | α-synuclein fibrils | Showed high-affinity binding (Kd as low as 9.0 nM) with >10x selectivity over other fibrils. nih.gov | nih.gov |

Organocatalytic Applications

Organocatalysis is a form of catalysis that uses small, chiral organic molecules to drive chemical reactions, often with high stereoselectivity. youtube.comyoutube.com This approach avoids the use of potentially toxic or expensive metal catalysts. youtube.com

Indanone derivatives, specifically 2-arylidene-1,3-indandiones, have been successfully employed as key reactants in organocatalytic asymmetric reactions. In one notable example, an enantioselective [3+2] cycloaddition reaction was developed between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. nih.gov

This reaction, catalyzed by a thiourea (B124793) or squaramide-based organocatalyst, efficiently produces complex dispiro[benzothiophenone-indandione-pyrrolidine] structures. nih.gov These products, which contain three stereocenters, were obtained in high yields (84–98%) and with significant control over their 3D arrangement (diastereomeric ratios up to >20:1 and enantiomeric excess up to 93% ee). nih.gov The 2-arylidene-1,3-indandione acts as a Michael acceptor, and its planar structure with multiple electrophilic sites makes it a highly valuable component in constructing complex, chiral molecules. nih.gov The scalability and high efficiency of this method highlight the utility of indanone derivatives in modern asymmetric synthesis. nih.gov

Future Research Directions and Emerging Trends for 6 Ethoxy 2,3 Dihydro 1h Inden 1 One

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of 6-Ethoxy-2,3-dihydro-1H-inden-1-one remains largely unexplored, presenting a fertile ground for investigation.

Photochemical Reactivity: Research on other 1-indanone (B140024) derivatives has shown that they can undergo various photochemical reactions, including Norrish-Yang cyclizations and rearrangements to form phthalides. nih.govacs.org The presence of the electron-donating ethoxy group at the 6-position of the aromatic ring in this compound is expected to influence the excited-state properties and reactivity of the molecule. Future studies could investigate the photochemical stability of this compound, its potential for undergoing unique photochemical transformations, and the synthesis of novel photoproducts. For instance, photolysis of certain ketones can lead to the formation of 1-indanone derivatives. nih.gov

Electrochemical Reactivity: The electrochemical properties of indanone derivatives are also of interest. Studies on related 1,3-indandione (B147059) derivatives have demonstrated their electrochemical oxidation in the presence of nucleophiles to synthesize new derivatives. nih.gov Investigating the redox potentials of this compound could provide insights into its electron-transfer properties and potential applications in electro-organic synthesis or as a component in electrochemical sensors. The ethoxy substituent is likely to affect the oxidation potential of the aromatic ring, a key parameter in its electrochemical behavior.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. bohrium.comspringerprofessional.denih.gov

Flow Chemistry: The synthesis of heterocyclic compounds, including indoles and other related structures, has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net These methods offer advantages such as precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely. bohrium.comnih.gov Future research should focus on developing continuous flow methods for the synthesis of this compound and its derivatives. This could involve adapting existing batch syntheses, such as the Friedel-Crafts acylation of appropriately substituted phenylpropionic acids, to a flow regime. beilstein-journals.orgresearchgate.net

Automated Synthesis: The integration of flow chemistry with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. This approach would be highly beneficial for exploring the structure-activity relationships of 6-ethoxy-1-indanone derivatives for various applications. Automated synthesis could accelerate the discovery of new derivatives with optimized properties.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the design of new compounds. nih.govnih.gov

Predictive Modeling: While specific computational studies on this compound are lacking, research on other substituted indanones, such as methyl- and methoxy-indanones, has demonstrated the utility of computational methods in understanding their energetic properties. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. Such studies can provide insights into its reactivity, stability, and potential interactions with biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of 6-ethoxy-1-indanone derivatives to various biological targets. nih.gov This information is invaluable for guiding the synthesis of new compounds with enhanced biological activity. For instance, computational studies have been used to investigate the binding of indanone derivatives to enzymes like cereblon, an E3 ubiquitin ligase component. nih.gov

Discovery of Novel Biological Targets and Therapeutic Applications

The indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netnih.govnih.gov Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govbeilstein-journals.orgrjptonline.org

Potential Therapeutic Areas: The presence of the ethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the indanone scaffold. Alkoxy groups, in general, have been shown to enhance the biological activity of various heterocyclic compounds. mdpi.com Based on the activities of other indanone derivatives, this compound could be investigated for its potential as a:

Neuroprotective Agent: Donepezil, a well-known drug for Alzheimer's disease, features a methoxyindanone core. researchgate.net This suggests that 6-alkoxy-indanones could be promising candidates for the treatment of neurodegenerative diseases. beilstein-journals.orgnih.gov Indanone derivatives are known to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are key targets in neurodegenerative disorders. nih.govresearchgate.netnih.gov

Anti-inflammatory Agent: Several 2-benzylidene-1-indanone (B110557) derivatives with a hydroxyl group at the 6-position have shown potent anti-inflammatory activity. scienceopen.com The bioisosteric replacement of the hydroxyl with an ethoxy group could lead to compounds with improved metabolic stability and similar or enhanced activity.

Anticancer Agent: Indanone derivatives have demonstrated cytotoxicity against various cancer cell lines. beilstein-journals.org The specific substitution pattern of this compound warrants investigation into its potential as an anticancer agent.

Future research should involve screening this compound against a panel of biological targets to identify novel therapeutic applications.

Development of Smart Materials Based on Indanone Scaffolds

The unique structural and electronic properties of the indanone core make it an attractive building block for the development of advanced functional materials. rsc.orgnih.gov

Organic Functional Materials: Indanone derivatives have been explored for their use in organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.orgnih.govresearchgate.net The introduction of an ethoxy group can modulate the photophysical properties, such as absorption and emission wavelengths, and quantum yields. Future work could focus on synthesizing and characterizing polymers or small molecules incorporating the 6-ethoxy-1-indanone moiety for applications in optoelectronics.

Smart Materials: While the direct application of indanone derivatives in "smart materials" that respond to external stimuli is not well-documented, the potential exists. For example, the reactivity of the ketone functionality could be exploited to create materials that change their properties in response to chemical or physical signals. Further research is needed to explore the possibility of incorporating the 6-ethoxy-1-indanone scaffold into responsive polymers or molecular switches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydration-olefin insertion cascades, where alkynes undergo regioselective hydration followed by intramolecular Michael addition. This method offers high diastereoselectivity and yields up to 99% under mild conditions . Alternatively, rhodium-catalyzed desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes is effective for substrates with electron-donating or withdrawing groups, tolerating substituents like methoxy, chloro, and cyano . Optimizing catalyst loading (e.g., 5 mol% PdCl₂) and solvent polarity (e.g., THF or DMF) is critical for yield enhancement.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine -NMR and -NMR to confirm the indenone scaffold and ethoxy substituent. For crystalline samples, single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and ether (C-O) vibrations (~1250 cm). Mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns.

Q. What are the typical functionalization reactions of this compound?

- Methodological Answer : The ketone group undergoes nucleophilic addition (e.g., Grignard reagents) or reduction (e.g., NaBH/CeCl) to form secondary alcohols. The ethoxy group can be demethylated using BBr to yield phenolic derivatives. Halogenation (e.g., Br/FeCl) at the aromatic ring introduces electrophilic substituents for further cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in predicting reaction pathways . For example, the carbonyl group’s electrophilicity (MEP ~ −0.15 eV) correlates with susceptibility to nucleophilic attack.

Q. How to resolve contradictions in spectroscopic data for substituted this compound derivatives?

- Methodological Answer : Conflicting -NMR signals (e.g., overlapping peaks for diastereomers) can be addressed via 2D-COSY or NOESY to assign coupling constants. X-ray crystallography (using ORTEP-III ) provides unambiguous stereochemical assignments. For ambiguous mass spectra, High-Resolution Mass Spectrometry (HRMS) with ±2 ppm accuracy distinguishes isobaric species .

Q. What mechanistic insights explain the diastereoselectivity in palladium-catalyzed syntheses of this compound?

- Methodological Answer : The palladium intermediate undergoes syn-addition to the alkyne, followed by chair-like transition states during intramolecular Michael addition. Steric effects from the ethoxy group favor cis-diastereomers (d.r. >20:1). Computational studies (e.g., NBO analysis) reveal stabilizing hyperconjugative interactions between the Pd center and π-system .

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy (H335) and skin sensitivity (H315). In case of inhalation, administer fresh air and monitor for bronchospasm. Store under inert atmosphere (N) at 2–8°C to prevent ketone oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.